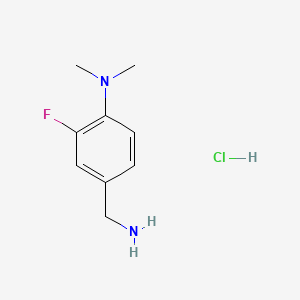

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride

Beschreibung

4-(Aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride is a fluorinated aromatic amine derivative with a hydrochloride salt formulation. Its molecular formula is C₉H₁₃ClFN₂ (free base: C₈H₁₂FN₂), and its molecular weight is 168.21 g/mol (free base) . The compound features a dimethylamino group (-N(CH₃)₂) at the para position, an aminomethyl (-CH₂NH₂) group, and a fluorine substituent at the ortho position on the benzene ring. This structural combination confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel |

C9H14ClFN2 |

|---|---|

Molekulargewicht |

204.67 g/mol |

IUPAC-Name |

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C9H13FN2.ClH/c1-12(2)9-4-3-7(6-11)5-8(9)10;/h3-5H,6,11H2,1-2H3;1H |

InChI-Schlüssel |

GXGQYRRLSHGDSC-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=C(C=C(C=C1)CN)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride typically involves the reaction of 2-fluoro-N,N-dimethylaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired aminomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound is compared to the following analogues (Table 1):

Key Observations :

- Salt Form: Hydrochloride salts improve stability and solubility. The dihydrochloride variant (e.g., ) has higher aqueous solubility than monohydrochloride forms.

- Steric Effects: Ethyl substituents (e.g., ) introduce steric bulk, which may reduce reactivity in nucleophilic reactions compared to methyl or aminomethyl groups.

Physicochemical Properties

Solubility and Stability :

- The hydrochloride salt of the target compound is more water-soluble than its free base. Dihydrochloride salts (e.g., ) exhibit even greater solubility.

- Fluorine’s electron-withdrawing effect reduces the basicity of the aromatic amine compared to non-fluorinated analogues like 4-(aminomethyl)-N,N-dimethylaniline hydrochloride .

Q & A

Q. What are the established synthetic routes for 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves alkylation of N,N-dimethylaniline derivatives. A common approach includes reacting 2-fluoro-N,N-dimethylaniline with a protected aminomethyl group (e.g., via a Mannich reaction) followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or palladium-based catalysts for regioselective alkylation.

- Temperature control : Reactions are often conducted at 60–80°C to avoid decomposition of intermediates.

- Protection/deprotection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are used to protect the aminomethyl moiety during synthesis .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97% by GC, as per similar compounds in ).

- NMR : Compare ¹H/¹³C NMR spectra with PubChem data (e.g., δ ~2.8 ppm for dimethylamino protons, δ ~4.2 ppm for aminomethyl protons) .

- Mass spectrometry : Confirm molecular ion peaks at m/z 200.2 (free base) and 236.7 (hydrochloride) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Freely soluble in polar solvents (water, ethanol, methanol) due to the hydrochloride salt form. Insoluble in non-polar solvents like hexane .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation and oxidation. Desiccants (e.g., silica gel) are recommended .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations via Gaussian09).

- Solvent effects : Account for deuterated solvent influences (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.

- Isotopic labeling : Use ²H or ¹⁵N-labeled analogs to isolate signal overlap in crowded spectra .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH profiling : Assess solubility and degradation products in buffers (pH 1–12) using UV-Vis spectroscopy (λmax ~270 nm for aromatic absorption).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on high-temperature degradation rates .

Q. How do structural modifications (e.g., fluorination, dimethylamino groups) influence its pharmacological activity?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs (e.g., 4-(aminomethyl)-2-chloro-N,N-dimethylaniline hydrochloride) and compare bioactivity.

- Targeted assays : Test inhibition of monoamine oxidases (MAOs) or receptor binding (e.g., serotonin receptors) using radioligand displacement assays.

- Computational docking : Simulate interactions with target proteins (e.g., MAO-B) using AutoDock Vina to rationalize fluorination’s electronic effects .

Q. What experimental designs are recommended for investigating its potential as a drug intermediate?

- Methodological Answer :

- Stepwise functionalization : Introduce pharmacophores (e.g., sulfonamide, heterocycles) via nucleophilic substitution or click chemistry.

- In vitro ADME profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays).

- Toxicity screening : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (IC₅₀) and genotoxicity (Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.